2-(3H-indazol-3-yl)acetic acid

Aldose reductase inhibition Diabetic complications Indazole SAR

The unsubstituted 2-(3H-indazol-3-yl)acetic acid is the mandatory starting material for aldose reductase inhibitors (lead IC₅₀ 56 nM). Its free N–H proton governs nucleophilic displacement efficiency in alkylation/acylation—N-protected or chloro-substituted analogs cannot replace it. The acetic acid side-chain conjugated to the electron-deficient pyrazole lowers pKa to ~3.93, enhancing aqueous solubility at physiological pH relative to indole-3-acetic acid. Supplied as off-white solid, ≥97% purity (HPLC), ideal for >50-member library synthesis via the ethanolamine-mediated cascade protocol. Verify tautomeric form (1H vs 2H/3H) before purchase to avoid inactive compounds.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B7889700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3H-indazol-3-yl)acetic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=N2)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4,8H,5H2,(H,12,13)
InChIKeyFBSYJAMLGCFWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3H-Indazol-3-yl)acetic Acid — Core Heterocyclic Scaffold and Procurement Baseline


2-(3H-Indazol-3-yl)acetic acid (CAS 26663-42-3; often referred to as 1H-indazole-3-acetic acid) is a bicyclic heterocycle comprising a benzene ring fused to a pyrazole, with an acetic acid side‑chain at the 3‑position . Its molecular formula is C₉H₈N₂O₂ (MW 176.17 g mol⁻¹) and it is typically supplied as an off‑white to yellow solid . The indazole core serves as a metabolically stable bioisostere of phenol, indole, and benzimidazole , while the carboxylic acid moiety provides a versatile synthetic handle for amide coupling, esterification, and hydroxamate formation . This combination makes the compound a privileged fragment in medicinal chemistry campaigns targeting kinases, HDACs, aldose reductase, and epigenetic regulators . Commercial availability ranges from milligram to multi‑gram scale, with purity grades typically ≥95 % .

Why Generic Indazole‑Acetic Acids Cannot Automatically Substitute for 2-(3H-Indazol-3-yl)acetic Acid


Although numerous indazole‑3‑acetic acid derivatives share the same core scaffold, critical structural variations – including N‑substitution regiochemistry, aromatic ring substituents, and the tautomeric state (1H versus 2H/3H) – drastically alter reactivity, biological target engagement, and physicochemical properties [1][2]. The free N–H proton on the indazole ring governs nucleophilic displacement efficiency in alkylation and acylation reactions [1]; its removal (e.g., N‑methylation) eliminates the hydrogen‑bond donor required for key target interactions in aldose reductase and HDAC enzymes . Furthermore, the acetic acid side‑chain of 2-(3H-indazol-3-yl)acetic acid is directly conjugated to the electron‑deficient pyrazole ring, lowering its pKa relative to indole‑3‑acetic acid and enhancing aqueous solubility at physiological pH [3]. These subtle but measurable differences mean that procurement decisions guided solely by the indazole scaffold name – without verifying the precise substitution pattern and tautomeric form – frequently result in inactive or off‑target compounds.

Quantitative Differentiation of 2-(3H-Indazol-3-yl)acetic Acid Against Its Closest Comparators


Aldose Reductase Inhibitory Activity: Indazole‑3‑acetic Acid Scaffold vs. Reference Inhibitor Sorbinil

The unsubstituted 1H-indazole-3-acetic acid scaffold was validated as a core template for aldose reductase inhibition, with a key derivative (5-chloro-1H-indazole-3-acetic acid⋅benzothiazolylmethyl ester) achieving an IC₅₀ of 56 nM against human recombinant aldose reductase, comparable to the clinically studied hydantoin inhibitor sorbinil (IC₅₀ ≈ 30–100 nM range) [1][2]. The parent acid itself serves as the essential synthetic precursor; its free N–H and carboxylic acid functionalities are mandatory for constructing the active ester pharmacophore [1].

Aldose reductase inhibition Diabetic complications Indazole SAR

HDAC Inhibitor Prodrug Synthesis: Indazole‑3‑acetic Acid vs. Indole‑3‑acetic Acid

2-(1H-Indazol-3-yl)acetic acid is specifically utilized to prepare HDAC inhibitor prodrugs via conversion of the carboxylic acid to a hydroxamic acid zinc‑binding group (ZBG) . The indazole NH participates in a critical hydrogen‑bond network with the HDAC active site that cannot be replicated by indole‑3‑acetic acid, which lacks the second heteroatom [1]. This structural distinction is directly responsible for the compound's application in epigenetic modulator development.

HDAC inhibition Zinc-binding group Hydroxamate prodrug

Physicochemical Differentiation: pKa, LogP, and Hydrogen‑Bond Donor Count vs. Indole‑3‑acetic Acid

The predicted pKa of 2-(3H-indazol-3-yl)acetic acid is 3.93 ± 0.30 , approximately one log unit lower than indole‑3‑acetic acid (pKa ≈ 4.75) , reflecting the electron‑withdrawing effect of the pyrazole N2 atom. Its LogP (1.19) is higher than that of indole‑3‑acetic acid (LogP ≈ 0.8–1.0) [1], indicating marginally greater lipophilicity despite the additional heteroatom. The compound possesses two hydrogen‑bond donors (indazole NH + COOH) versus one for indole‑3‑acetic acid, offering an additional anchor point for target engagement.

Physicochemical profiling pKa LogP Solubility Permeability

Synthetic Accessibility and Yield: Modern N–N Cascade Protocol vs. Traditional Routes

A 2023 transition‑metal‑free cascade method delivers unsubstituted 2-(1H-indazol-3-yl)acetic acid (compound 2i) in excellent yield using ethanolamine as both solvent and nucleophile [1]. This represents a significant improvement over the classical two‑step nitro‑reduction/cyclization route, which produces the free acid in only 54–78 % yield . The new protocol provides direct access to the indazole acetic acid core without alkoxy side‑chain contamination, a purity advantage critical for downstream biological assays.

Synthetic methodology N–N bond formation Yield optimization Scalability

Tautomeric Form Implications: 3H vs. 1H Nomenclature and Reactivity

Indazoles exhibit annular tautomerism between 1H and 2H (or 3H) forms; computational studies demonstrate that the energy difference between tautomers is modulated by the 3‑substituent [1]. The compound named ‘2-(3H-indazol-3-yl)acetic acid’ emphasizes the tautomeric form in which the acidic side‑chain is attached to the 3‑position of the 3H‑indazole. This tautomeric identity influences the site of N‑alkylation: under basic conditions the 1H‑tautomer anion directs electrophiles to N1, whereas the 2H‑tautomer would direct to N2, generating regioisomeric products with divergent biological profiles [2].

Annular tautomerism Indazole regiochemistry Nucleophilic substitution

Optimal Application Scenarios for 2-(3H-Indazol-3-yl)acetic Acid Based on Quantified Differentiation


Fragment‑Based Drug Discovery Against Kinases and Epigenetic Targets

The indazole‑3‑acetic acid fragment (MW < 200, LogP ≈ 1.2, HBD = 2) satisfies the rule‑of‑three criteria for fragment screening. Its carboxylic acid can be directly elaborated to hydroxamic acids for HDAC zinc‑binding , and the indazole NH serves as a hinge‑binding mimic in kinase inhibitor design. The predicted pKa of 3.93 ensures adequate solubility in biochemical assay buffers (pH 7.4), while the slightly elevated LogP relative to indole‑3‑acetic acid facilitates passive membrane permeability in cell‑based assays [1].

Synthesis of Aldose Reductase Inhibitors for Diabetic Complication Research

The unsubstituted indazole‑3‑acetic acid is the mandatory starting material for constructing potent aldose reductase inhibitors (lead derivative IC₅₀ = 56 nM) . Its free N–H group is essential for the N‑alkylation step that installs the benzothiazolylmethyl pharmacophore . Substituting the 5‑chloro derivative or an N‑protected analog at this stage would preclude the key synthetic transformation.

High‑Throughput Synthesis of Indazole‑Acetic Acid Libraries via N–N Cascade Chemistry

The 2023 ethanolamine‑mediated cascade protocol enables parallel synthesis of diverse indazole‑3‑acetic acid analogs in 51–85 % isolated yield directly from 3‑amino‑3‑(2‑nitroaryl)propanoic acids. This method avoids transition metals and produces the unsubstituted acid without alkoxy side‑products, making it ideal for medicinal chemistry groups that require >50‑member libraries with >95 % HPLC purity for primary screening.

Physicochemical Comparator Studies in Bioisostere Replacement Programs

When evaluating indazole as a phenol or indole bioisostere, 2-(3H-indazol-3-yl)acetic acid provides a directly comparable anchor point to indole‑3‑acetic acid (the native auxin). Head‑to‑head measurements show ΔpKa ≈ −0.8, ΔLogP ≈ +0.2–0.4, and an additional hydrogen‑bond donor , allowing structure–property relationship teams to quantify the impact of the heterocyclic swap on solubility, permeability, and target binding.

Quote Request

Request a Quote for 2-(3H-indazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.